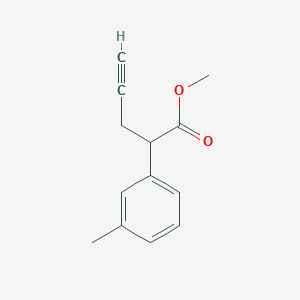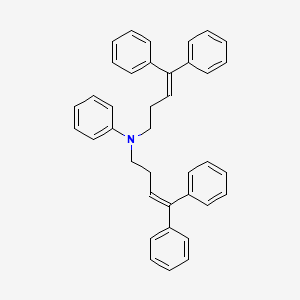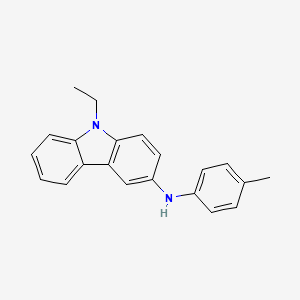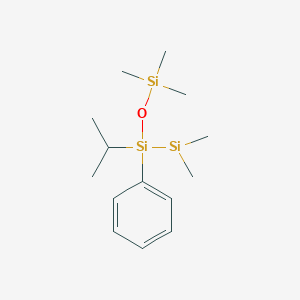![molecular formula C20H16N2O5 B14228879 4,4'-[Oxybis(methylene)]bis(3-phenyl-1,2-oxazol-5(4H)-one) CAS No. 827019-08-9](/img/structure/B14228879.png)
4,4'-[Oxybis(methylene)]bis(3-phenyl-1,2-oxazol-5(4H)-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[Oxybis(methylene)]bis(3-phenyl-1,2-oxazol-5(4H)-one) is a complex organic compound characterized by its unique structure, which includes two oxazole rings connected by an oxybis(methylene) bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Oxybis(methylene)]bis(3-phenyl-1,2-oxazol-5(4H)-one) typically involves the reaction of 3-phenyl-1,2-oxazol-5(4H)-one with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions often include a temperature range of 60-80°C and a reaction time of 4-6 hours .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems and advanced monitoring techniques ensures the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[Oxybis(methylene)]bis(3-phenyl-1,2-oxazol-5(4H)-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxazole rings are substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Lithium aluminum hydride in dry ether at 0°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazole derivatives.
Applications De Recherche Scientifique
4,4’-[Oxybis(methylene)]bis(3-phenyl-1,2-oxazol-5(4H)-one) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 4,4’-[Oxybis(methylene)]bis(3-phenyl-1,2-oxazol-5(4H)-one) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-Oxybis{N-[(E)-(3-methoxyphenyl)methylene]aniline}
- 4,4’-Oxybis [3-(trifluoromethyl)aniline]
- 1,1′-([1,1′-Biphenyl]-4,4′-diyl)bis(3-aryl-5-phenylformazans)
Uniqueness
4,4’-[Oxybis(methylene)]bis(3-phenyl-1,2-oxazol-5(4H)-one) is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to form stable complexes with metal ions and its potential as a precursor for the synthesis of advanced materials further distinguish it from similar compounds .
Propriétés
Numéro CAS |
827019-08-9 |
|---|---|
Formule moléculaire |
C20H16N2O5 |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
4-[(5-oxo-3-phenyl-4H-1,2-oxazol-4-yl)methoxymethyl]-3-phenyl-4H-1,2-oxazol-5-one |
InChI |
InChI=1S/C20H16N2O5/c23-19-15(17(21-26-19)13-7-3-1-4-8-13)11-25-12-16-18(22-27-20(16)24)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |
Clé InChI |
DTQAZGBZCNTAFB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NOC(=O)C2COCC3C(=NOC3=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


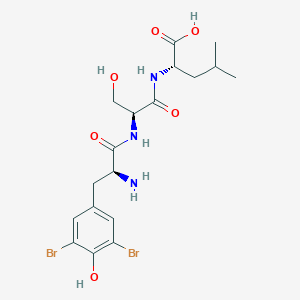
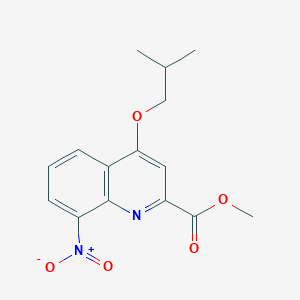
![3,5-Dichloro-4-[3-(2-fluoro-4-hydroxyphenyl)piperazin-2-yl]phenol](/img/structure/B14228812.png)
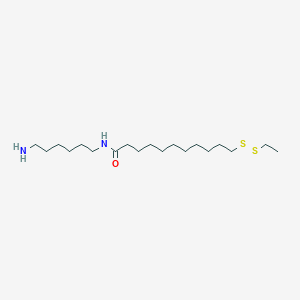
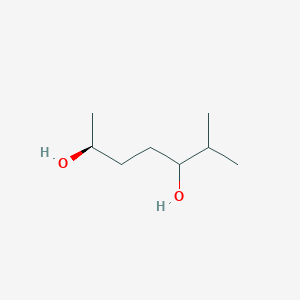
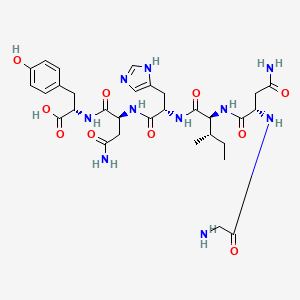

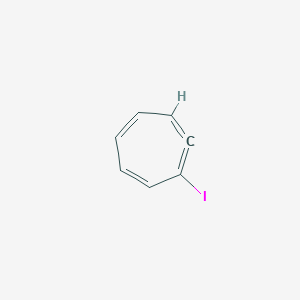
![4'-[1-(4-Hydroxyphenyl)propyl]-2',3',4',5'-tetrahydro[1,1'-biphenyl]-4-ol](/img/structure/B14228853.png)
![2-[(Diphenylcarbamothioyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B14228854.png)
